5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile
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Description
The compound appears to be a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of the oxazole ring and the nitrile group could also suggest potential biological activity.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the piperazine ring, the introduction of the chlorobenzoyl group, and the formation of the oxazole ring.Molecular Structure Analysis
The molecular structure of the compound would likely be determined by the arrangement of these functional groups. The presence of the piperazine ring could impart some degree of rotational flexibility to the molecule, while the aromatic rings could engage in pi stacking interactions.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the nitrile group could make it a potential target for nucleophilic attack, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group and the potentially ionizable piperazine ring could impact the compound’s solubility in water and other solvents.Safety And Hazards
Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research could involve further exploration of the compound’s biological activity, optimization of its structure for improved activity or selectivity, and investigation of its mechanism of action.
Please note that this is a general analysis based on the structure of the compound and does not include specific information on “5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile”. For a more detailed and accurate analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c22-17-6-2-1-5-16(17)20(27)25-9-11-26(12-10-25)21-18(14-23)24-19(28-21)8-7-15-4-3-13-29-15/h1-8,13H,9-12H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMRJYOYTITFSY-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile |
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